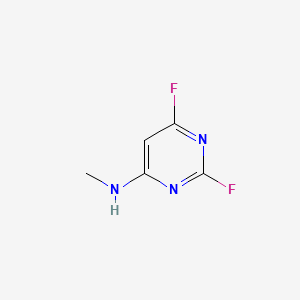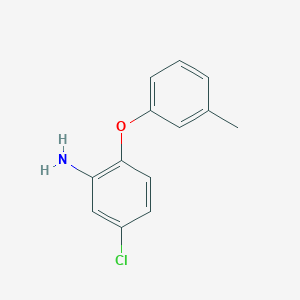
5-Chloro-2-(3-methylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.7 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(3-methylphenoxy)aniline is 1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
5-Chloro-2-(3-methylphenoxy)aniline is a powder that is stored at room temperature . It has a melting point of 45-47 degrees Celsius .Applications De Recherche Scientifique
Environmental Toxicity and Ecological Impact
Aniline derivatives, including structures similar to "5-Chloro-2-(3-methylphenoxy)aniline," have been assessed for their environmental toxicity. A notable study utilized Daphnia magna embryos to investigate the adverse effects of aniline derivatives, demonstrating the compound's impact on embryonic development and hatchability without causing morphological abnormalities. This research highlights the sensitivity of aquatic life stages to these chemicals and emphasizes the need for environmental monitoring of aniline derivatives (Abe et al., 2001).
Chemical Synthesis and Material Science
Research on "5-Chloro-2-(3-methylphenoxy)aniline" and its related compounds extends into the realm of chemical synthesis, where novel derivatives are prepared for various applications. For instance, derivatives have been synthesized for their potential as skeletal muscle relaxants, showcasing the versatility of aniline derivatives in pharmacological research (Singh et al., 2015). Additionally, chlorohydroxyaniline derivatives have been explored for their applications in rechargeable batteries, electrochromics, and biosensors, underscoring their significance in material science and technology (Shahzad et al., 2014).
Advanced Materials and Sensing Technologies
The application of "5-Chloro-2-(3-methylphenoxy)aniline" derivatives in advanced materials is evident in studies focusing on fluorescence quenching mechanisms for sensing technologies. This research provides insights into the interaction between aniline derivatives and boronic acid, contributing to the development of sensitive detection methods for various substances (Geethanjali et al., 2015).
Safety and Hazards
Orientations Futures
While specific future directions for 5-Chloro-2-(3-methylphenoxy)aniline are not mentioned in the available resources, phenol derivatives like this compound have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Propriétés
IUPAC Name |
5-chloro-2-(3-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUUENZGTGZADQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391870 |
Source


|
| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56966-51-9 |
Source


|
| Record name | 5-chloro-2-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


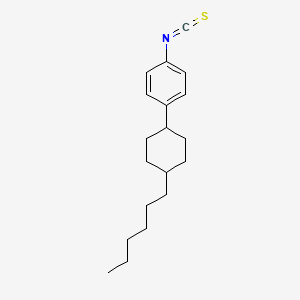

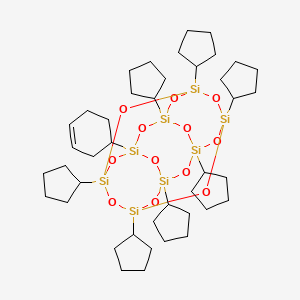
![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)

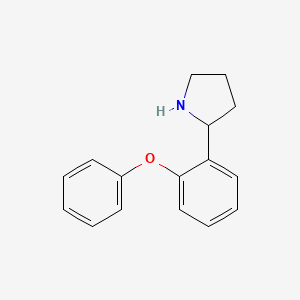
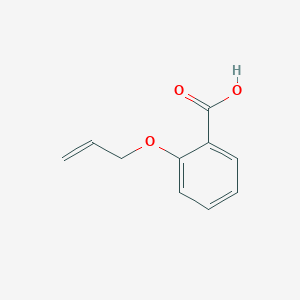

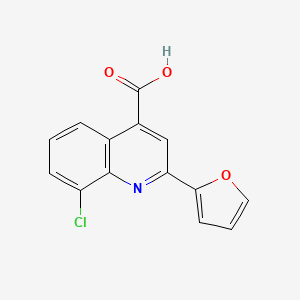
![[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1609016.png)


